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An In-depth Technical Guide to (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid:

Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid is an arylboronic acid derivative of

significant interest in the fields of medicinal chemistry and organic synthesis. As a class,

boronic acids have emerged as indispensable tools in drug discovery, famously exemplified by

the proteasome inhibitor bortezomib.[1][2] This is due to the unique ability of the boronic acid

moiety to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles,

making them effective enzyme inhibitors.[3][4] Furthermore, their stability and utility in

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, establish

them as critical building blocks for constructing complex molecular architectures.[3][5] This

guide provides a comprehensive technical overview of (4-((2-
Bromophenyl)carbamoyl)phenyl)boronic acid, covering its systematic nomenclature,

physicochemical properties, a proposed synthetic pathway with detailed protocols, and its

potential applications in modern drug development, grounded in the principles of its mechanism

of action.
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The Ascendance of Arylboronic Acids in Drug
Discovery
The incorporation of boron into drug candidates has become an increasingly validated strategy

in medicinal chemistry.[6][7] Initially met with skepticism regarding potential toxicity, the

successful clinical application of drugs like bortezomib (for multiple myeloma) and vaborbactam

(a β-lactamase inhibitor) has demystified these concerns and highlighted the therapeutic

potential of organoboron compounds.[7]

The utility of arylboronic acids stems from two primary characteristics:

Bioisosteric Replacement and Enzyme Inhibition: The boronic acid group, -B(OH)₂, can

serve as a bioisostere for a carboxylic acid. More importantly, its empty p-orbital makes the

boron atom electrophilic, allowing it to act as a Lewis acid.[3] This enables it to reversibly

bind to nucleophilic residues, such as the serine hydroxyl group in the active site of

proteases, forming a stable tetrahedral boronate complex.[3] This mimics the transition state

of substrate hydrolysis and leads to potent, reversible enzyme inhibition, a mechanism

exploited by numerous drug candidates.[1][8][9]

Synthetic Versatility: Arylboronic acids are cornerstone reagents in the Suzuki-Miyaura

cross-coupling reaction.[4][10] This Nobel Prize-winning methodology provides a powerful

and reliable means of forming carbon-carbon bonds, allowing for the modular assembly of

complex biaryl structures that are prevalent in many pharmaceuticals.[11]

The subject of this guide, (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, combines

this key boronic acid pharmacophore with a substituted amide linkage, presenting a scaffold

ripe for exploration as both a targeted enzyme inhibitor and a versatile synthetic intermediate.

Systematic IUPAC Nomenclature and Structural
Elucidation
The formal IUPAC name provides a precise blueprint for the molecule's structure. Let's

deconstruct the name (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

Parent Structure: The name ends with phenyl)boronic acid, indicating a benzene ring

substituted with a boronic acid group, –B(OH)₂. According to IUPAC, compounds with the
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structure RB(OH)₂ are termed boronic acids.[12][13]

Primary Substituent: The locant 4- indicates that a substituent is attached at the para position

relative to the boronic acid group.

Substituent Breakdown: The complex substituent is ((2-Bromophenyl)carbamoyl).

carbamoyl: This refers to the –C(=O)NH₂ group when it is a substituent. In this case, the

nitrogen atom is further substituted.

N-(2-Bromophenyl): The nitrogen of the carbamoyl group is attached to a 2-Bromophenyl

group. This is a benzene ring with a bromine atom at position 2 (ortho to the point of

attachment).

Assembly: Putting it together, we have a phenylboronic acid core. At position 4, there is a

carbamoyl group where the nitrogen is substituted with a 2-bromophenyl ring.

A more systematic name, treating the molecule as a derivative of benzamide, would be N-(2-

bromophenyl)-4-boronobenzamide. Both naming conventions describe the same molecule,

which has the CAS Number 874288-01-4.

Figure 1: Structural deconstruction for IUPAC nomenclature.

Physicochemical Properties and Characterization
A summary of the key physicochemical properties is essential for laboratory handling,

formulation, and analysis.
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Property Value Source(s)

CAS Number 874288-01-4

Molecular Formula C₁₃H₁₁BBrNO₃ [14]

Molecular Weight 319.95 g/mol [14]

Appearance
White to off-white powder or

crystals

Purity Typically ≥95%

Storage Conditions 2-8°C, under inert atmosphere

Analytical Characterization: For structural verification and purity assessment, a standard suite

of analytical techniques would be employed:

¹H NMR: Would confirm the number and environment of protons, showing distinct signals for

the two aromatic rings and the amide N-H proton.

¹³C NMR: Would show the expected number of carbon signals for the aromatic rings and the

carbonyl carbon.

Mass Spectrometry (MS): Would confirm the molecular weight and isotopic pattern

characteristic of a monobrominated compound.

FT-IR Spectroscopy: Would show characteristic absorptions for the O-H stretch of the

boronic acid, the N-H stretch of the amide, and the C=O stretch of the carbonyl group.

Retrosynthetic Analysis and Proposed Synthesis
Protocol
The most logical synthetic approach involves forming the robust amide bond as the key final

step, connecting two readily available or synthesizable precursors.
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(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid Amide Bond
(C-N Disconnection) Precursors

Retrosynthesis

4-Boronobenzoic Acid
(or its activated derivative)

2-Bromoaniline
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Figure 2: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Amide Coupling
This protocol describes the synthesis via the coupling of 4-boronobenzoic acid and 2-

bromoaniline using a standard peptide coupling agent.

Materials:

4-Boronobenzoic acid (1.0 eq)

2-Bromoaniline (1.05 eq)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

Hydroxybenzotriazole (HOBt) (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Step-by-Step Methodology:

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-boronobenzoic acid

(1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all

solids dissolve.

Rationale: HOBt is used as an additive to suppress side reactions and minimize

racemization (if chiral centers were present) by forming a less reactive, more selective

activated ester.

Acid Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise,

keeping the temperature below 5°C. Stir the reaction at 0°C for 30 minutes.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making

it susceptible to nucleophilic attack by the amine. The low temperature controls the rate of

this exothermic activation step.

Amine Addition: In a separate flask, dissolve 2-bromoaniline (1.05 eq) in a minimal amount of

DMF. Add this solution dropwise to the activated acid mixture at 0°C. Add DIPEA (2.5 eq) to

the reaction.

Rationale: 2-Bromoaniline is the nucleophile. DIPEA is a non-nucleophilic organic base

used to scavenge the HCl produced during the reaction, driving the equilibrium towards

product formation.

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir

overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC)

or LC-MS.

Workup and Extraction: Once the reaction is complete, pour the mixture into a separatory

funnel containing ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x),

saturated NaHCO₃ solution (2x), and brine (1x).

Rationale: The acid wash removes unreacted amine and DIPEA. The base wash removes

unreacted carboxylic acid and HOBt. The brine wash removes residual water.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid.

Mechanism of Action and Applications in Medicinal
Chemistry
The structure of (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid suggests several

compelling applications in drug development.

Potential as a Serine Protease Inhibitor
The boronic acid moiety is a well-established warhead for inhibiting serine proteases. The

mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the

electrophilic boron atom. This forms a reversible, covalent tetrahedral boronate adduct, which

is a stable transition-state analog that effectively blocks the enzyme's catalytic activity.

Enzyme Active Site

Ser-OH His-Im
R-B(OH)₂ (Boronic Acid Inhibitor)

Nucleophilic Attack
Enzyme-Inhibitor Complex

Ser-O-B⁻(OH)₂-R

H-His-Im⁺

Formation of
Tetrahedral Adduct

Reversible

Click to download full resolution via product page

Figure 3: General mechanism of serine protease inhibition by a boronic acid.

The N-(2-bromophenyl) portion of the molecule can then serve as a specificity determinant,

forming hydrogen bonds and hydrophobic interactions with other residues in the enzyme's
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binding pocket (e.g., the S1 pocket), thereby increasing both potency and selectivity for a target

protease.

Use as a Synthetic Building Block
Beyond its intrinsic activity, this molecule is a valuable intermediate. The bromine atom on the

second phenyl ring provides a handle for further functionalization via cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira). This allows for the rapid generation

of a library of more complex analogs for structure-activity relationship (SAR) studies. For

example, the bromine could be replaced with various aryl, alkyl, or amine groups to probe

interactions with a specific protein target.

Conclusion and Future Outlook
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid represents a confluence of two

powerful concepts in modern medicinal chemistry: the proven utility of the boronic acid

pharmacophore for enzyme inhibition and the strategic importance of modular building blocks

for efficient drug discovery. Its structure is primed for investigation as a direct-acting therapeutic

agent, likely targeting proteases or other enzymes with active site nucleophiles. Furthermore,

its dual reactivity—the boronic acid for Suzuki coupling and the aryl bromide for further

diversification—makes it an exceptionally valuable intermediate for constructing novel and

complex small molecules. Future research will likely focus on screening this compound against

various enzyme classes, as well as utilizing it in synthetic campaigns to develop next-

generation therapeutics for oncology, infectious diseases, and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://en.wikipedia.org/wiki/Boronic_acid
https://www.boronmolecular.com/unveiling-the-power-of-boronic-acids-a-comprehensive-introductory-guide/
https://www.nbinno.com/article/pharmaceutical-intermediates/role-4-bromomethylphenylboronic-acid-drug-discovery-development-hn
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.mdpi.com/1420-3049/25/18/4323
https://www.mdpi.com/1420-3049/26/7/2026
https://pubmed.ncbi.nlm.nih.gov/33918209/
https://pubmed.ncbi.nlm.nih.gov/33918209/
https://pubmed.ncbi.nlm.nih.gov/33918209/
https://www.chemicalbook.com/article/phenylboronic-acid-synthesis-reactions.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-pharmaceutical-synthesis-drug-discovery-nz
https://goldbook.iupac.org/terms/view/B00714/plain
https://goldbook.iupac.org/terms/view/B00714
https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Bromophenyl-4-boronobenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Bromophenyl-4-boronobenzamide
https://www.benchchem.com/product/b1519905#iupac-name-for-4-2-bromophenyl-carbamoyl-phenyl-boronic-acid
https://www.benchchem.com/product/b1519905#iupac-name-for-4-2-bromophenyl-carbamoyl-phenyl-boronic-acid
https://www.benchchem.com/product/b1519905#iupac-name-for-4-2-bromophenyl-carbamoyl-phenyl-boronic-acid
https://www.benchchem.com/product/b1519905#iupac-name-for-4-2-bromophenyl-carbamoyl-phenyl-boronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1519905?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

